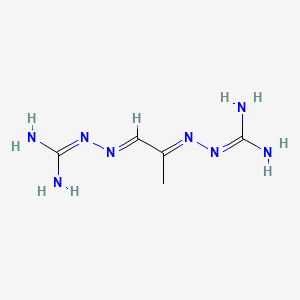![molecular formula C20H16FN3O2 B1683967 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1001083-74-4](/img/structure/B1683967.png)
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
説明
APcK110 is a novel Kit inhibitor . APcK110 inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . APcK110 is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. APcK110 inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of APcK110 on Kit and its downstream signaling pathways . APcK110 may have potent application in AML.
科学的研究の応用
Cancer Research Applications
Compounds structurally related to "6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine" have demonstrated significant potential in anticancer research. For instance, novel fluoro-substituted benzo[b]pyran derivatives, including pyrazole and pyrimidine derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin A-4, possessing 3,4,5-trimethoxylphenyl groups, have been synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities, indicating the potential of these compounds as anticancer agents (Jian et al., 2020).
Molecular Docking and Antimicrobial Activity
Compounds within this chemical class have also been explored for their antimicrobial properties. For instance, a series of novel pyridine and fused pyridine derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities (Flefel et al., 2018). Furthermore, pyrazoline and amino cyanopyridine derivatives, synthesized from vanillin, have been characterized and screened for their antimicrobial activities, demonstrating the wide range of therapeutic activities these compounds can offer (Dangar et al., 2014).
Fluorescence Sensing
A heteroatom-containing organic fluorophore exhibiting intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) has been developed for fluorescent pH sensing in solution and solid state, as well as for detecting acidic and basic organic vapors. This highlights the versatility of these compounds in sensor applications (Yang et al., 2013).
Corrosion Inhibition
Pyrazolo-pyridine derivatives synthesized using ultrasound-mediated reactions have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiencies. This application is of particular importance for industrial processes, such as pickling (Dohare et al., 2018).
特性
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGZGMEPKFVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of APcK110?
A1: APcK110 functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, APcK110 blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].
Q2: How does APcK110 compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?
A2: In vitro studies have demonstrated that APcK110 exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, APcK110 demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].
Q3: Has APcK110 demonstrated efficacy in in vivo models of AML?
A3: Yes, research utilizing a xenograft mouse model of AML revealed that APcK110 significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.
Q4: Does the efficacy of APcK110 depend on the presence of KIT mutations?
A4: While APcK110 potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




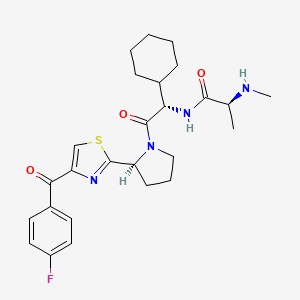
![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

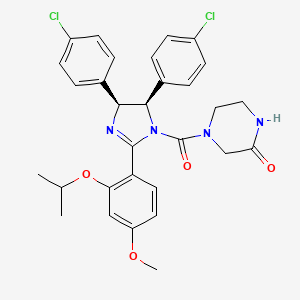
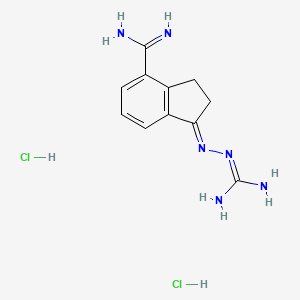

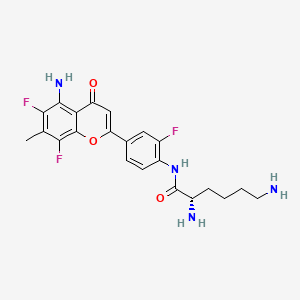
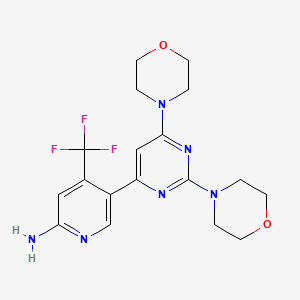


![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)

